
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as N-(4-chlorophenylsulfonyl)-3-nitro-4-propoxybenzamide or N-(4-chlorophenylsulfonyl)-3-nitro-4-propoxybenzamide.
Scientific Research Applications
Synthesis of Thermally Stable Polymers
The synthesis and development of thermally stable polymers is a significant application. For instance, aromatic poly(imide amide benzimidazole) copolymers were synthesized using a process that involves the reaction of dinitrobenzidine with m-chlorophenyl acid, forming a monomer with dicarboxylic acid end groups. These polymers exhibit high glass-transition temperatures and thermal stability, making them suitable for applications requiring materials resistant to high temperatures (Wang & Wu, 2003).
Anticancer Activity
Compounds bearing the sulfonamide fragment have shown potential in anticancer activity. A study synthesizing new sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, explored their in vitro anticancer activity against various cancer cell lines. These compounds exhibited significant reduction in cell proliferation and induced pro-apoptotic gene expression, highlighting their potential as therapeutic agents against cancer (Cumaoğlu et al., 2015).
Environmental Pollutant Degradation
The compound's structural analogs have also been investigated for their ability to degrade environmental pollutants. For example, chlorophenols, nitrophenols, and sulfonamide antibiotics were efficiently degraded by laccase isoenzymes from Pleurotus ostreatus. This study demonstrates the potential of using such compounds in environmental biotechnology for pollutant removal, contributing to cleaner water and soil environments (Zhuo et al., 2018).
Synthesis of Drug Candidates
The synthesis of drug candidates for diseases like Alzheimer’s is another area of application. A series of N-substituted derivatives were synthesized to evaluate new drug candidates, demonstrating the compound's relevance in medicinal chemistry and drug development. Such studies underscore the potential of sulfonamide derivatives in creating effective treatments for neurodegenerative diseases (Rehman et al., 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-11-4-6-14(7-5-11)24(22,23)9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIMSGFDAEPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)
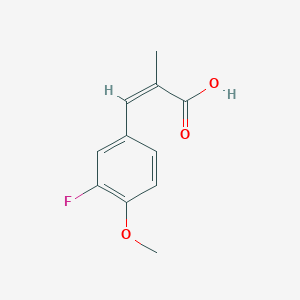
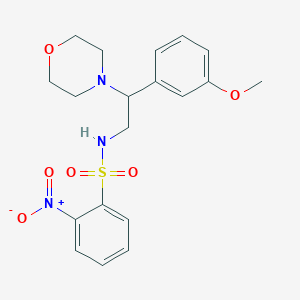
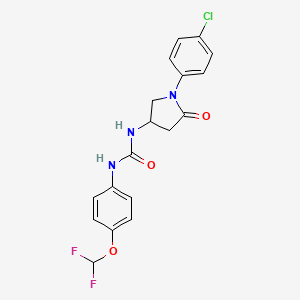
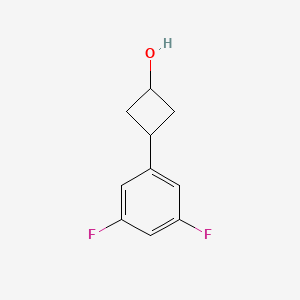
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)
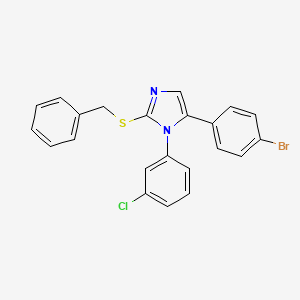
![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)

![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)